3,4-Didodecoxybenzaldehyde
Overview
Description
3,4-Didodecoxybenzaldehyde (3,4-DDBA) is an organic compound with the molecular formula C14H22O2. It is a colorless liquid with a sweet, fruity odor. 3,4-DDBA is a derivative of the aromatic aldehyde benzaldehyde and is used as a starting material for the synthesis of a variety of organic compounds. It is also used as a flavoring agent in food, beverages, and cosmetics.
Scientific Research Applications
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde
- Application: This study focuses on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde. This process was accomplished with seven different protecting groups (benzyl, p-methoxybenzyl, o-nitrobenzyl, 2,6-dichlorobenzyl, 3,4-dichlorobenzyl, vinyl and propargyl) in yields ranging between 67-75% .
- Method: The method involves the use of different protecting groups to selectively protect the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde .
- Results: The results showed that the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was successful with all seven protecting groups, with yields ranging between 67-75% .
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Binding Properties of 3,4-Dihydroxybenzaldehyde with Human Serum Albumin
- Application: This research investigates the binding properties of 3,4-dihydroxybenzaldehyde with human serum albumin .
- Method: A series of techniques, including fluorescence, synchronous fluorescence, ultraviolet-visible absorption, Fourier-transform infrared spectroscopy, and molecular docking simulation, were employed .
- Results: The results showed that 3,4-dihydroxybenzaldehyde quenched the intrinsic fluorescence of human serum albumin via a static mechanism. The 3,4-dihydroxybenzaldehyde-human serum albumin complex had a strong affinity .
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3,4-Dihydroxybenzhydrazide as an Additive in Perovskite Precursor
- Application: This study investigates the use of 3,4-dihydroxybenzhydrazide as an additive in the perovskite precursor to control the crystallization kinetics .
- Method: The method involves the doping of 3,4-dihydroxybenzhydrazide in the perovskite precursor .
- Results: The results showed that the doping of 3,4-dihydroxybenzhydrazide led to an increase in grain size and a decrease in grain boundaries, both of which facilitate charge transportation and suppress charge recombination within .
properties
IUPAC Name |
3,4-didodecoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUOJMQKCHYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369293 | |
Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(dodecyloxy)benzaldehyde | |
CAS RN |
117241-25-5 | |
Record name | 3,4-bis(dodecyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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